molecular formula C12H12N2O2S B11784631 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid

2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid

Cat. No.: B11784631
M. Wt: 248.30 g/mol
InChI Key: MEOKIGPOVQZRAB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a pyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the thiazole ring, which can then be further functionalized to introduce the pyrrolidine group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the output .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The pyrrolidine group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)thiazole-4-carboxylic acid
  • 2-(4-Pyridyl)thiazole-4-carboxylic acid
  • 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid is unique due to the presence of both the pyrrolidine and benzothiazole moieties. This combination can result in distinct chemical and biological properties, such as enhanced stability, increased binding affinity, and unique reactivity patterns .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1,3-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2S/c15-11(16)8-4-3-5-9-10(8)13-12(17-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H,15,16)

InChI Key

MEOKIGPOVQZRAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3S2)C(=O)O

Origin of Product

United States

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